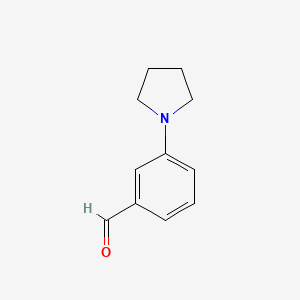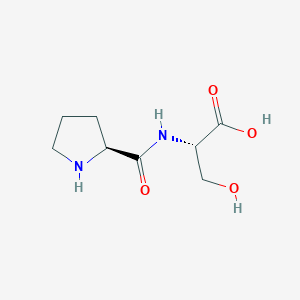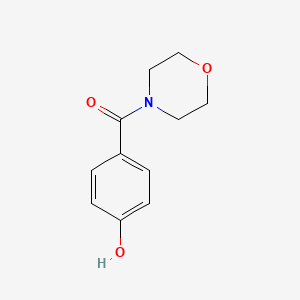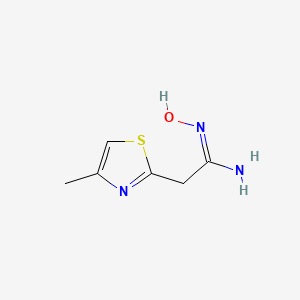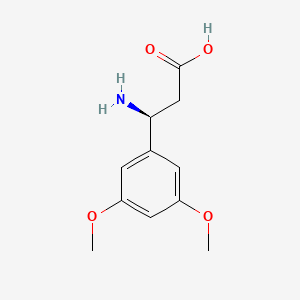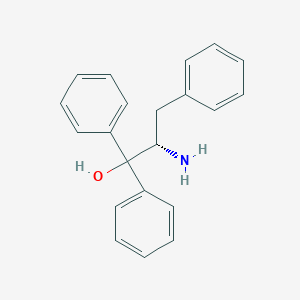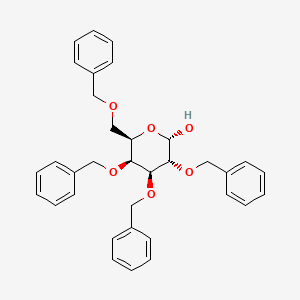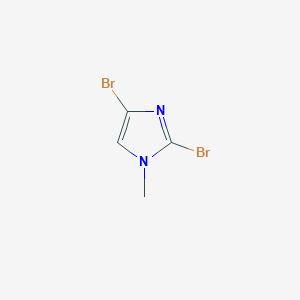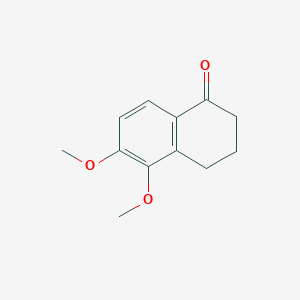
5,6-Dimethoxy-1-tetralone
Overview
Description
5,6-Dimethoxy-1-tetralone: is an organic compound with the molecular formula C12H14O3. It is a key intermediate in the synthesis of various bioactive molecules, including antidepressants and dopamine agonists. This compound is characterized by its two methoxy groups attached to the aromatic ring and a ketone functional group on the tetralone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1-tetralone typically involves the transformation of 6-methoxy-1,2,3,4-tetrahydronaphthalene. The process begins with the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene using N-bromo succinimide, followed by methoxylation and oxidation steps . The reaction conditions often involve the use of copper(I) iodide and dimethylformamide in the presence of sodium methoxide .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. Continuous-flow synthesis is one such method that has been adopted for the production of similar compounds. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tetralones.
Scientific Research Applications
5,6-Dimethoxy-1-tetralone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1-tetralone involves its interaction with specific molecular targets and pathways. For instance, as a precursor to dopamine agonists, it influences the dopaminergic pathways in the brain. The methoxy groups and the ketone functional group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 6,7-Dimethoxy-1-tetralone
- 5-Methoxy-1-tetralone
- 6-Methoxy-1-tetralone
Comparison: 5,6-Dimethoxy-1-tetralone is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 6,7-Dimethoxy-1-tetralone, it has different applications and reactivity patterns due to the distinct positions of the methoxy groups .
Properties
IUPAC Name |
5,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSDODMGMJWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429128 | |
| Record name | 5,6-dimethoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24039-89-2 | |
| Record name | 5,6-dimethoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5,6-Dimethoxy-1-tetralone of interest to researchers?
A1: this compound serves as a crucial building block in synthesizing various complex organic molecules, particularly pharmaceuticals. For instance, it acts as a key intermediate in producing ABT-200, an antidepressant compound. []
Q2: What are the common starting materials used to synthesize this compound?
A2: Researchers have explored different synthetic routes for this compound. One approach utilizes the readily available and cost-effective guaiacol as the starting material. [] Another method involves the transformation of 6-methoxy tetralin. []
Q3: Are there any alternative synthetic approaches to access this compound or related compounds?
A3: Yes, research highlights the synthesis of a structurally similar compound, 3-carbomethoxy-4-(3′,4′-dimethoxyphenyl)-5,6-dimethoxy-1-tetralone, which serves as a key intermediate in the synthesis of phyllodulcin. While the full synthesis details aren't provided in the abstract, this suggests the exploration of different synthetic pathways to access related tetralone derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


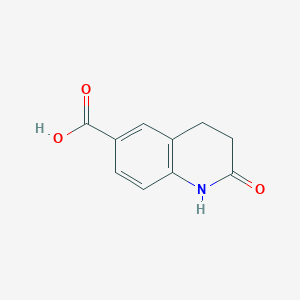
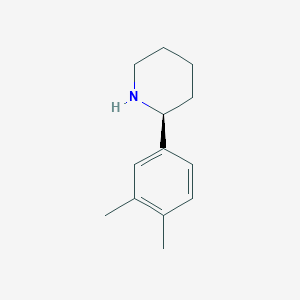
![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)
